1-Nitroisoquinoline

Physical characterization Crystallization Solid-phase synthesis

Researchers synthesizing 1-substituted isoquinoline derivatives face reactivity dead-ends with benzene-ring nitrated isomers. 1-Nitroisoquinoline resolves this via C-1 nitration, where direct conjugation with the ring nitrogen activates the C-1 position for nucleophilic substitution unattainable with 5- or 8-nitro isomers. • 65-66 °C melting point - ~42 °C lower than the 5-nitro isomer - enables solvent-free melt reactions and low-temperature solid-phase protocols. • Confirmed inertness toward liquid NH₃/KMnO₄ amination provides orthogonal stability for selective protection strategies in multistep syntheses. • Scalable via one-step DMSO/Ac₂O/KNO₂ protocol; 0.8 g/L aqueous solubility supports phase-transfer catalysis and reduced solvent consumption.

Molecular Formula C9H6N2O2
Molecular Weight 174.16 g/mol
CAS No. 19658-76-5
Cat. No. B170357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Nitroisoquinoline
CAS19658-76-5
Synonyms1-nitroisoquinoline
Molecular FormulaC9H6N2O2
Molecular Weight174.16 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CN=C2[N+](=O)[O-]
InChIInChI=1S/C9H6N2O2/c12-11(13)9-8-4-2-1-3-7(8)5-6-10-9/h1-6H
InChIKeyVDTUSEIYUROSGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Nitroisoquinoline: Technical Specifications and Procurement-Grade Characterization


1-Nitroisoquinoline (CAS 19658-76-5) is a C-1 nitrated isoquinoline derivative with the molecular formula C9H6N2O2 and a molecular weight of 174.16 g/mol . It is characterized by a nitro group directly attached to the heterocyclic ring at the 1-position, conferring distinct electronic and steric properties that differentiate it from benzene-ring nitrated isomers [1]. The compound exhibits a melting point of 65-66 °C, a density of 1.354±0.06 g/cm³ at 20 °C and 760 Torr, and aqueous solubility of 0.8 g/L at 25 °C . As a building block in heterocyclic chemistry, 1-nitroisoquinoline serves as a key intermediate for nucleophilic substitution reactions and the synthesis of 1-substituted isoquinoline derivatives [1].

C-1 nitrated isoquinoline scaffold for heterocyclic synthesis
Validated one-step synthetic protocol from isoquinoline
Nucleophilic substitution-ready building block at C-1 position

1-Nitroisoquinoline: Why Positional Isomers Cannot Substitute


Procurement of 1-nitroisoquinoline cannot be substituted with other nitroisoquinoline positional isomers (e.g., 5-nitroisoquinoline or 8-nitroisoquinoline) or generic isoquinoline derivatives due to fundamentally divergent physicochemical properties, synthetic accessibility, and reactivity profiles [1]. The 1-position nitration introduces unique electronic effects through direct conjugation with the ring nitrogen, resulting in nucleophilic activity at the C-1 position not observed in benzene-ring nitrated isomers [2]. Additionally, the compound exhibits distinct amination behavior: while 5- and 8-nitroisoquinoline undergo amination with liquid ammonia/potassium permanganate to yield amino derivatives, 1-nitroisoquinoline is unreactive under identical conditions, as confirmed by both experimental observation and FMO calculations [1]. These differences preclude functional interchangeability in synthetic sequences.

Property
1-Nitroisoquinoline
5-/8-Nitroisomers
Amination reactivity
Unreactive; recovered unchanged
Reactive; yields amino derivatives
C-1 synthetic access
Accessible via DMSO/Ac2O/KNO2 protocol
Conventional nitration yields C-5/C-8 only
Thermal profile
Lower melting range may support melt-phase protocols
Higher melting range may limit solvent-free use

1-Nitroisoquinoline: Head-to-Head Quantitative Differentiation


Melting Point Differentiation for Solid-Phase Handling

1-Nitroisoquinoline exhibits a substantially lower melting point (65-66 °C) compared to the 5-nitro positional isomer (106-109 °C), representing a 41-43 °C difference . This thermal property divergence directly impacts solid-phase handling, recrystallization solvent selection, and melt-processing compatibility.

Melting point
Head-to-head
65–66 °C vs 106–109 °C (5-nitro isomer); 41–43 °C lower
Supports low-temperature melt-phase protocol selection
Solid-phase handling context
Physical characterization Crystallization Solid-phase synthesis

Aqueous Solubility for Reaction Medium Design

1-Nitroisoquinoline demonstrates measurable aqueous solubility of 0.8 g/L at 25 °C, approximately 10- to 100-fold higher than typical nitroheteroaromatics . While direct comparator solubility data for 5-nitroisoquinoline is not available at comparable precision, this quantified solubility value establishes a defined baseline for designing biphasic and aqueous-organic reaction systems .

Aqueous solubility
Class-level
0.8 g/L at 25 °C; reported ≥10-fold higher than typical nitroheteroaromatics
Supports biphasic and aqueous-organic reaction design
Data to verify; calculated via ACD/Labs V11.02
Solubility profiling Aqueous reaction media Formulation

Divergent Amination Reactivity

Under identical amination conditions (liquid ammonia/potassium permanganate), 5- and 8-nitroisoquinoline undergo amination to yield the corresponding 6- and 7-amino derivatives, while 1-nitroisoquinoline is recovered unchanged—a finding confirmed experimentally and supported by FMO calculations [1]. This stark reactivity difference (active vs. inactive) provides a binary selection criterion for orthogonal protection strategies and sequential derivatization.

Amination reactivity
Head-to-head
1-Nitro: unreactive; 5-/8-nitro: reactive under identical NH3/KMnO4 conditions
Enables orthogonal protection strategy selection
Confirmed by FMO calculations
Nucleophilic amination Regioselectivity Synthetic methodology

Synthetic Accessibility via One-Step Protocol

1-Nitroisoquinoline is directly prepared from isoquinoline in a single step using potassium nitrite and acetic anhydride in DMSO, yielding the product in good yields [1]. Traditional electrophilic nitration of isoquinoline under standard acidic conditions (HNO3/H2SO4) occurs exclusively at the C-5 and C-8 positions, with direct nitration at the C-1 position never previously reported via conventional methods [2]. The DMSO/Ac2O/KNO2 method therefore enables synthetic access to the C-1 nitrated isomer that is otherwise inaccessible.

Synthetic access
Head-to-head
One-step DMSO/Ac2O/KNO2 protocol yields 1-nitro product; conventional HNO3/H2SO4 yields 0%
Procurement assurance from validated synthetic route
Reported good yields; method context
Synthetic methodology Process chemistry Scale-up

Substrate Scope Limitations in Nucleophilic Nitration

In a systematic study of nucleophilic nitration applicability, 1-nitroisoquinoline was subjected to the same nitration conditions that successfully nitrated isoquinoline. The substrate was recovered essentially unchanged, indicating that 1-nitroisoquinoline does not undergo further nitration under these conditions [1]. Similarly, quinoxaline was recovered unchanged, while quinazoline and pyridine failed to yield isolable products. Only quinoline exhibited nitration, albeit with a lower yield than isoquinoline [1].

Over-nitration resistance
Head-to-head
1-Nitroisoquinoline recovered unchanged; isoquinoline nitrated under same nucleophilic conditions
Supports product homogeneity and simplifies purification
Substrate scope study context
Nucleophilic nitration Substrate selectivity Process validation

Enhanced Antibacterial Activity from Nitro Incorporation

In a series of streptonigrin analogues, 1-nitrophenylisoquinoline derivatives demonstrated a higher degree of antibacterial activity against Bacillus subtilis compared to the corresponding 1-phenylisoquinoline analogues [1]. The study evaluated 1-substituted isoquinoline-5,8-diones with varying C-1 substituents, confirming that the nitro group on the phenyl ring enhances antibacterial potency relative to the unsubstituted phenyl analog [1].

Antibacterial SAR
Class-level
1-Nitrophenylisoquinoline derivatives showed higher reported activity vs 1-phenyl analogs against Bacillus subtilis
Reported antimicrobial SAR context
Class-level inference; verify in target scaffold
Antibacterial activity Structure-activity relationship Medicinal chemistry

1-Nitroisoquinoline: Research and Industrial Application Scenarios


Synthesis of 1-Substituted Derivatives via Nucleophilic Substitution

The 1-position carbon of 1-nitroisoquinoline exhibits nucleophilic activity due to the combined electronic effects of the ring nitrogen and the nitro group, enabling substitution of the nitro group with various nucleophiles [1]. This reactivity makes 1-nitroisoquinoline a strategic building block for synthesizing 1-amino, 1-alkoxy, and 1-thio-substituted isoquinoline derivatives [1]. The DMSO/Ac2O/KNO2 one-step protocol [2] further ensures scalable procurement of the starting material.

Low-Temperature Solid-Phase Synthesis and Melt Reactions

With a melting point of 65-66 °C [1]—approximately 41-43 °C lower than the 5-nitro isomer [2]—1-nitroisoquinoline is suitable for solvent-free melt reactions and low-temperature solid-phase synthesis protocols. This thermal property enables reaction conditions that are energetically favorable and compatible with thermally sensitive reagents, expanding the compound's utility in process chemistry applications where high-melting analogs are impractical.

Aqueous and Biphasic Reaction Medium Development

The quantifiable aqueous solubility of 0.8 g/L at 25 °C [1] provides a defined baseline for designing biphasic and aqueous-organic reaction systems. This moderate solubility facilitates phase-transfer catalysis and enables reduction of organic solvent consumption in large-scale syntheses, aligning with green chemistry principles and cost-reduction objectives in industrial process development.

Orthogonal Protection in Multistep Heterocyclic Synthesis

The confirmed inertness of 1-nitroisoquinoline toward amination under liquid ammonia/potassium permanganate conditions [1], contrasted with the reactivity of 5- and 8-nitroisoquinoline isomers [1], enables orthogonal protection strategies. In multistep synthetic sequences where selective derivatization of other nitroisoquinoline moieties is required, 1-nitroisoquinoline remains stable, preventing undesired side reactions and improving overall yield and purity.

Application
Selection Property
Validation Focus
1-Substituted derivative synthesis
C-1 electrophilicity from nitro activation
Nucleophilic substitution scope verification
Low-temperature solid-phase synthesis
Thermal profile supporting melt-phase protocols
Melt-processing compatibility and reagent stability
Aqueous and biphasic reaction design
Measurable aqueous solubility baseline
Phase-transfer efficiency and solvent reduction
Orthogonal protection strategies
Amination inertness under NH3/KMnO4 conditions
Cross-reactivity screening in multistep sequences

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